molecular formula C10H18O3 B1208651 (5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate

(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate

Cat. No. B1208651
M. Wt: 186.25 g/mol
InChI Key: QJXGZJIBSSFJPK-YGPZHTELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate is a carbonyl compound.

Scientific Research Applications

  • Synthesis of Amino Acids and Derivatives : Research has shown efficient synthesis methods for alpha-amino acids and derivatives using related structures, showcasing applications in creating building blocks for peptides and drugs (Marin et al., 2002).

  • Enzyme Catalysis for Drug Synthesis : Studies have focused on enhancing the diastereoselectivity and activity of enzymes for synthesizing chiral synthons, crucial for pharmaceuticals like statins. This involves manipulating enzyme properties to improve the efficiency of producing specific chiral molecules (Yu et al., 2019).

  • Natural Product Synthesis and Derivatization : Investigations into the synthesis of natural products and their derivatives reveal the utility of structurally similar compounds in creating complex molecules with potential biological activity. This includes the development of methods for synthesizing molecules with multiple stereocenters and functional groups (Hirose et al., 2021).

  • Metabolic Pathways and Biodegradation : Research on the metabolism of carveol and dihydrocarveol by microorganisms highlights the biodegradation pathways of compounds with similar structural elements, underscoring the ecological and biotechnological significance of understanding these processes (van der Werf & Boot, 2000).

  • Isoprenoid Biosynthesis : Studies on key enzymes in the biosynthesis pathways of isoprenoids, a diverse class of natural products, emphasize the role of similar compounds in plant metabolic activities and their applications in medicine and industry (Zhuanzhua, 2015).

properties

Product Name

(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)-2,6-dimethylhept-6-enoic acid

InChI

InChI=1S/C10H18O3/c1-7(2)9(6-11)5-4-8(3)10(12)13/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)/t8?,9-/m1/s1

InChI Key

QJXGZJIBSSFJPK-YGPZHTELSA-N

Isomeric SMILES

CC(CC[C@H](CO)C(=C)C)C(=O)O

Canonical SMILES

CC(CCC(CO)C(=C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate
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(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate
Reactant of Route 3
(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate
Reactant of Route 4
(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate
Reactant of Route 5
(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate
Reactant of Route 6
(5R)-6-Hydroxy-5-isopropenyl-2-methylhexanoate

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